molecular formula C15H16ClN3O4 B14372567 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 90018-34-1

1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14372567
CAS No.: 90018-34-1
M. Wt: 337.76 g/mol
InChI Key: RVDNYNKSBIEMCS-UHFFFAOYSA-M
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Description

1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridinium

Preparation Methods

The synthesis of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole and pyridinium rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinium ring can interact with cellular membranes and receptors, modulating their function.

Comparison with Similar Compounds

Similar compounds to 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate include:

    1H-Indazole Derivatives: These compounds share the indazole core and exhibit similar biological activities.

    Pyridinium Salts: These compounds have the pyridinium ring and are known for their electronic properties.

The uniqueness of this compound lies in the combination of both indazole and pyridinium moieties, providing a versatile platform for various applications.

Properties

CAS No.

90018-34-1

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

6-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate

InChI

InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-5-4-13-9-16-17-15(13)8-14;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1

InChI Key

RVDNYNKSBIEMCS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)C=NN3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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